molecular formula C17H19N3O2S3 B2959193 6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955638-21-8

6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2959193
CAS No.: 955638-21-8
M. Wt: 393.54
InChI Key: FWINAQSORBUDHO-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a sophisticated synthetic compound designed for pharmaceutical and medicinal chemistry research. This molecule integrates two privileged structural motifs in drug discovery: a benzothiazole core and a (thiophen-2-ylsulfonyl)piperazine moiety. The benzothiazole ring system is a well-documented pharmacophore with notable biological activities, including antitumor and central nervous system effects . Its inherent aromaticity, derived from a π-electron system encompassing nitrogen and sulfur atoms, allows for diverse interactions with biological targets . The incorporation of a piperazine ring, a common feature in many bioactive molecules, enhances the compound's potential for receptor interaction and improves its pharmacokinetic properties . The specific molecular architecture of this compound suggests significant research value. The fusion of a benzothiazole with a piperazine subunit is a strategy employed in the development of novel therapeutic agents; similar structural frameworks have been investigated for their antinociceptive properties, with demonstrated activity in centrally-mediated pathways . Furthermore, the ethyl substituent at the 6-position and the thiophene-sulfonyl group on the piperazine ring fine-tune the molecule's steric and electronic characteristics, which can be pivotal for optimizing binding affinity and selectivity towards specific enzymes or receptors. This makes the reagent an excellent candidate for hit-to-lead optimization campaigns in drug discovery, particularly in areas such as neuroscience and oncology where related structures have shown promise . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-ethyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S3/c1-2-13-5-6-14-15(12-13)24-17(18-14)19-7-9-20(10-8-19)25(21,22)16-4-3-11-23-16/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWINAQSORBUDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O2S3C_{17}H_{19}N_{3}O_{2}S_{3}, with a molecular weight of 393.6 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₂S₃
Molecular Weight393.6 g/mol
CAS Number955638-21-8

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[d]thiazole core and subsequent functionalization with piperazine and thiophene moieties. The synthetic pathway may include the following steps:

  • Formation of Benzo[d]thiazole : Utilizing appropriate thioamide and ortho-haloanilines.
  • Piperazine Attachment : Reaction with piperazine derivatives to introduce the piperazinyl group.
  • Sulfonation : Incorporation of thiophene sulfonyl groups through electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit varying degrees of antimicrobial activity against different pathogens. For instance, a related study reported that certain thiazole derivatives showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various models. For example, thiazole-based compounds have shown cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. A study highlighted that some derivatives exhibited CC50 values between 4 to 9 μM against human lymphocytes, indicating their cytotoxic potential .

Neuropharmacological Effects

In the context of neuropharmacology, thiazole-containing compounds have been evaluated for anticonvulsant properties. A related compound demonstrated protective effects in picrotoxin-induced convulsion models . This suggests that modifications on the thiazole ring can enhance neuroprotective effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain neuropharmacological effects.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.

Case Study 1: Anti-Tubercular Activity

A series of synthesized compounds similar to this compound were tested for anti-tubercular activity against Mycobacterium tuberculosis. The most active compound showed an IC90 value of approximately 40.32 μM, indicating promising therapeutic potential for tuberculosis treatment .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of thiazole derivatives on HEK293 cells, revealing that most compounds were non-toxic at effective concentrations (IC50 values above 10 μM). This suggests a favorable safety profile for further development .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Advantages : The thiophene sulfonyl group in the target compound likely improves aqueous solubility and target engagement compared to methylthio or pyrimidinyl analogs .
  • Synthetic Feasibility : Microwave-assisted protocols (as in ) could streamline its synthesis, reducing reaction times and improving yields.
  • Therapeutic Potential: Analogous piperazine-benzothiazole hybrids (e.g., ) demonstrate CNS receptor selectivity, positioning the target compound as a candidate for neuropharmacological studies.

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